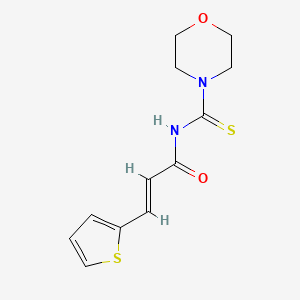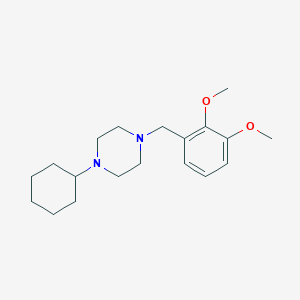![molecular formula C29H36N2O5 B10882424 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B10882424.png)
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of benzyloxy and methoxy groups attached to a benzyl ring, which is further connected to a piperazine ring. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)-4-methoxybenzaldehyde.
Formation of the Piperazine Intermediate: The next step involves the reaction of 2,3,4-trimethoxybenzyl chloride with piperazine to form 4-(2,3,4-trimethoxybenzyl)piperazine.
Coupling Reaction: The final step involves the coupling of the two intermediates, 3-(benzyloxy)-4-methoxybenzaldehyde and 4-(2,3,4-trimethoxybenzyl)piperazine, under reductive amination conditions using a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-methoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine: Similar structure but lacks the benzyloxy group.
1-[3-(benzyloxy)-4-methoxybenzyl]piperazine: Similar structure but lacks the trimethoxybenzyl group.
Uniqueness
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine is unique due to the presence of both benzyloxy and trimethoxybenzyl groups, which may contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C29H36N2O5 |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C29H36N2O5/c1-32-25-12-10-23(18-27(25)36-21-22-8-6-5-7-9-22)19-30-14-16-31(17-15-30)20-24-11-13-26(33-2)29(35-4)28(24)34-3/h5-13,18H,14-17,19-21H2,1-4H3 |
InChI-Schlüssel |
XXOWQYVQSKJWNU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B10882346.png)
![Methyl (2E)-2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B10882349.png)
![1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10882355.png)
![4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10882357.png)
![2-(2-{5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}ethyl)phthalazin-1(2H)-one](/img/structure/B10882358.png)
![4-({4-[(4-Nitrobenzoyl)oxy]phenyl}sulfonyl)phenyl 4-nitrobenzoate](/img/structure/B10882371.png)
![N-(4-acetylphenyl)-2-{[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10882373.png)

![N-{4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]phenyl}acetamide](/img/structure/B10882381.png)
![2,6-Diiodo-4-{[2-methyl-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}phenyl acetate](/img/structure/B10882390.png)


![1-(3-Methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10882413.png)
methanone](/img/structure/B10882415.png)
